2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate is an organic compound that features a brominated methoxyphenyl group and a biphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate typically involves the reaction of 3-bromo-4-methoxyphenyl acetonitrile with biphenyl-4-ylacetyl chloride under specific conditions. One common method includes the use of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures, followed by the addition of methyl iodide (MeI) and stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The biphenyl acetate moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetonitrile: Shares the brominated methoxyphenyl group but lacks the biphenyl acetate moiety.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Contains a similar brominated methoxyphenyl group but differs in the overall structure.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate is unique due to its combination of a brominated methoxyphenyl group and a biphenyl acetate moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-(4-phenylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrO4/c1-27-22-12-11-19(14-20(22)24)21(25)15-28-23(26)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQKZEFJARRHSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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